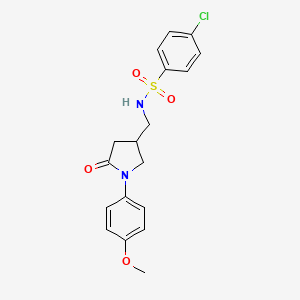

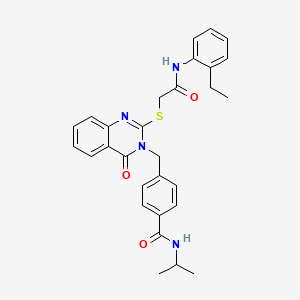

![molecular formula C18H16ClN5O2S B2837687 2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(2-pyridylmethyl)acetamide CAS No. 897621-22-6](/img/structure/B2837687.png)

2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(2-pyridylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a carbamoyl group, and an acetamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carbamoylation, thiazole formation, and amide coupling . The exact methods would depend on the starting materials and the specific conditions required.Molecular Structure Analysis

The molecular structure of this compound can be inferred from its formula. It contains a thiazole ring, which is a type of heterocyclic compound containing both sulfur and nitrogen atoms . Attached to this ring are a carbamoyl group and an acetamide group, both of which contain nitrogen and oxygen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carbamoyl and acetamide groups might be susceptible to hydrolysis, while the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might have a relatively high melting point due to the presence of multiple polar functional groups, which could form strong intermolecular forces .Applications De Recherche Scientifique

Spectroscopic and Quantum Mechanical Studies

A study conducted by Mary et al. (2020) focused on the synthesis of benzothiazolinone acetamide analogs, including compounds structurally related to the specified chemical. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light-harvesting efficiency and free energy of electron injection. Moreover, their non-linear optical (NLO) activity was investigated, indicating potential applications in optical technologies. Molecular docking studies were also performed to understand the binding interactions of these compounds with the Cyclooxygenase 1 (COX1) enzyme, suggesting potential therapeutic applications (Mary et al., 2020).

Antibacterial Activity and QSAR Studies

Desai et al. (2008) synthesized and evaluated a series of compounds for their antibacterial activity against gram-positive and gram-negative bacteria. These compounds showed moderate to good activity, with QSAR studies carried out to understand the structural and physicochemical parameters influencing their antibacterial potency. This research highlights the potential of related acetamide compounds in developing new antibacterial agents (Desai et al., 2008).

Fluorescent Probes for Mercury Ion

Shao et al. (2011) reported the synthesis of imidazo[1,2-a]pyridine derivatives, including compounds with structural similarities to the specified chemical, that act as efficient fluorescent probes for mercury ion detection both in acetonitrile and in buffered aqueous solution. This work underscores the potential of such compounds in environmental monitoring and safety applications (Shao et al., 2011).

Analgesic and Anti-inflammatory Activity

Kumar and Mishra (2020) aimed to synthesize new diphenylamine derivatives, including structurally related acetamides, to evaluate their toxicity profile and biological activity, particularly their analgesic and anti-inflammatory activity. This research suggests that these compounds could serve as a basis for developing new treatments for pain and inflammation (Kumar & Mishra, 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O2S/c19-12-4-3-6-13(8-12)22-17(26)24-18-23-15(11-27-18)9-16(25)21-10-14-5-1-2-7-20-14/h1-8,11H,9-10H2,(H,21,25)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNRFKNBAJSKBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(2-pyridylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

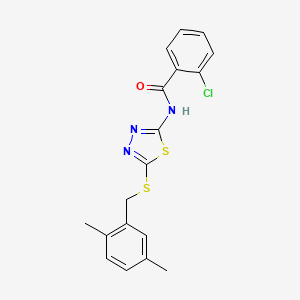

![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2837604.png)

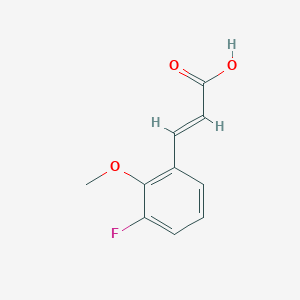

![4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2837611.png)

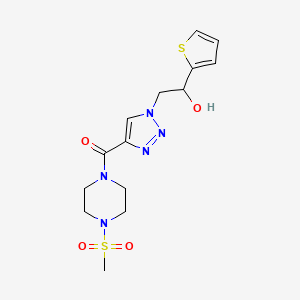

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2837613.png)

![4-oxo-4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}butanamide](/img/structure/B2837617.png)

![6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2837623.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2837625.png)

![2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2837626.png)

![[(4-Chlorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2837627.png)